3-Fluoro-2,4-dimethoxybenzoic acid
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Description
Synthesis Analysis
The synthesis of fluorinated compounds, including potentially 3-Fluoro-2,4-dimethoxybenzoic acid, has been a topic of interest in recent years . Enzymatic methods have been used for the synthesis of fluorinated compounds, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2-Fluoro-3,4-dimethoxybenzoic acid . The molecular formula is C9H9FO4, and the average mass is 200.164 Da .Scientific Research Applications
Synthesis and Chemical Reactions : A study by Durrani and Tyman (1980) demonstrated a novel synthesis method for homologous orsellinic acids and their methyl ethers, which involved the reaction of 3,5-dimethoxyfluorobenzene with n-alkyl-lithium compounds. This method was notable for its efficiency with methyl-lithium homologues and yielded compounds such as 3-fluoro-2,6-dimethoxybenzoic acid. This approach offers significant potential for the synthesis of structurally diverse compounds in organic chemistry (Durrani & Tyman, 1980).
Biodegradation Studies : Research by Boersma et al. (2004) explored the biodegradation of fluorobenzoates by a bacterium strain from the genus Sphingomonas. This study is critical for understanding the environmental fate of 3-fluorobenzoate and its derivatives. The bacterium could use 3-fluorobenzoate as a carbon and energy source, and the study identified several fluorinated intermediates, contributing to the understanding of biodegradation pathways of such compounds (Boersma et al., 2004).
Physicochemical Properties : Daly et al. (2015) conducted a study on the microwave spectra of mono-fluoro-benzoic acids, including 3-fluoro-benzoic acid. This research provides insights into the physicochemical properties of these compounds, which is crucial for their potential applications in various scientific fields (Daly et al., 2015).
properties
IUPAC Name |
3-fluoro-2,4-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFFRLWOROFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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